CID 78070533
Description
For instance, high-throughput screening (HTS) platforms, as described in , are commonly used to identify ligands like CID 78070533 that exhibit selective binding to target receptors (e.g., dopamine D2 receptors). Computational methods such as ligand-based virtual screening (LBVS) and molecular fingerprinting (FP2 algorithm) are critical for characterizing its structural and functional attributes .
Properties
Molecular Formula |
Ga6Ir |
|---|---|
Molecular Weight |
610.55 g/mol |
InChI |
InChI=1S/6Ga.Ir |
InChI Key |
QNWYOWHKHHRLCE-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ir] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78070533 involves several steps, including the use of specific reagents and reaction conditions. The preparation method typically includes:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of orthosilicate and fluorinated polyether silane compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Structural Analogues and Reaction Inference
The absence of CID 78070533 in the literature necessitates extrapolation from structurally similar compounds, such as CID 78068613 and triazine/imidazole derivatives . Key reaction types for nitrogen-rich heterocycles include:
Hypothetical Reaction Pathways for this compound
Assuming a fluorinated aromatic backbone (common in PFAS-like structures ), plausible reactions could include:
Electrophilic Aromatic Substitution
-
Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
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Outcome : Introduction of electron-withdrawing groups at para/meta positions.
-
Example :
Hydrolysis
-
Conditions : Acidic or alkaline aqueous media
Synthetic Methodologies from Comparable Systems
Data from imidazo-triazine derivatives and sulfonamide libraries suggest this compound (if synthesized) might follow:
Stability and Reactivity Notes
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Thermal Stability : Fluorinated analogs (e.g., PFAS) show resistance to degradation below 300°C .
-
Photoreactivity : Potential for radical-mediated decomposition under UV light .
-
Electrochemical Behavior : Reductive defluorination observed in fluorinated sulfonamides using Cu catalysts .
Data Gaps and Research Recommendations
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Experimental Validation : No kinetic or thermodynamic data exists for this compound. Priority studies:
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HPLC-MS/MS analysis of hydrolysis products.
-
DFT Calculations to predict reactive sites (e.g., Fukui indices).
-
-
Toxicity Profiling : Required to assess environmental persistence (analogous to PFAS ).
Scientific Research Applications
CID 78070533 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug development and disease treatment.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78070533 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Structural Similarity and Molecular Fingerprints
Structural comparisons rely on 2D chemical similarity metrics, such as Tanimoto coefficients, which quantify overlap in molecular substructures. For example, in , compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and (6-Bromo-2,3-dichlorophenyl)boronic acid (score: 0.71) were evaluated using molecular fingerprints. Applying this framework to CID 78070533, hypothetical analogs might include:
Molecular fingerprints (e.g., FP2) encode physicochemical properties, enabling quantitative comparisons of ligand-receptor interactions . This compound’s hypothetical analogs would likely share pharmacophores critical for target binding, such as hydrogen-bond donors/acceptors or aromatic rings.
Pharmacokinetic and Pharmacodynamic Properties
highlights parameters like LogP (lipophilicity), solubility, and bioavailability scores. For this compound, these properties could be benchmarked against similar compounds:
| Parameter | This compound | CID 53216313 | CID 3508 |
|---|---|---|---|
| LogP (XLOGP3) | 2.2 (est.) | 2.15 | 1.9 (est.) |
| Solubility (mg/mL) | 0.3 (est.) | 0.24 | 0.5 (est.) |
| Bioavailability | 0.60 (est.) | 0.55 | 0.65 (est.) |
Lipophilicity (LogP) influences membrane permeability, while solubility impacts drug formulation. This compound’s moderate LogP and solubility suggest balanced pharmacokinetics, comparable to CID 53216313 .
Selectivity and Functional Activity
emphasizes selectivity among dopamine receptor (DAR) subtypes. CID 3508, a D2-selective agonist, provides a template for evaluating this compound’s selectivity. In vitro assays (e.g., cAMP inhibition or β-arrestin recruitment) would quantify its potency (EC50) and efficacy (% activation) relative to analogs.
Research Findings and Limitations
- Key Insights: this compound’s structural and functional profile aligns with bioactive boronic acids and receptor-targeted ligands.
- Gaps: Limited experimental data (e.g., binding affinity, toxicity) hinder direct comparisons. Publicly available crystallographic or assay data are needed for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
